molecular formula C24H24N2O3S B11979240 3-(1,3-benzothiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one

3-(1,3-benzothiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one

Cat. No.: B11979240
M. Wt: 420.5 g/mol
InChI Key: ZDLIHEROBSNOIX-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the benzothiazole and chromenone intermediates. One common method involves the acylation of 2-aminobenzenethiol with methyl chloroformate in pyridine, followed by heating with zinc dust in glacial acetic acid to form 1,3-benzothiazol-2(3H)-one . This intermediate can then be alkylated and further modified to introduce the piperidine and chromenone moieties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution on the piperidine ring could introduce various functional groups.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The benzothiazole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The chromenone structure may also contribute to its biological activity by interacting with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one is unique due to its combination of benzothiazole, piperidine, and chromenone moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxychromen-2-one

InChI

InChI=1S/C24H24N2O3S/c1-2-16-7-5-6-12-26(16)14-18-20(27)11-10-15-13-17(24(28)29-22(15)18)23-25-19-8-3-4-9-21(19)30-23/h3-4,8-11,13,16,27H,2,5-7,12,14H2,1H3

InChI Key

ZDLIHEROBSNOIX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O

Origin of Product

United States

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